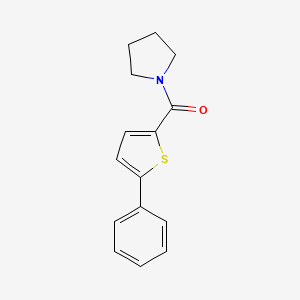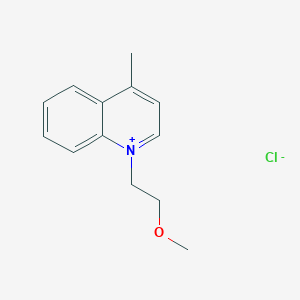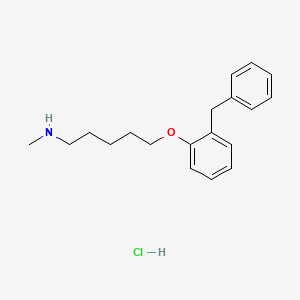
5-(2-benzylphenoxy)-N-methylpentan-1-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-benzylphenoxy)-N-methylpentan-1-amine;hydrochloride is a chemical compound with the molecular formula C21H30ClNO2. This compound is known for its unique structure, which includes a benzylphenoxy group attached to a pentan-1-amine backbone. It is often used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-benzylphenoxy)-N-methylpentan-1-amine;hydrochloride typically involves the reaction of 2-benzylphenol with N-methylpentan-1-amine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux for several hours to ensure complete reaction. After the reaction is complete, the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, industrial processes may utilize automated systems for purification and quality control to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(2-benzylphenoxy)-N-methylpentan-1-amine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form a benzaldehyde or benzoic acid derivative.
Reduction: The compound can be reduced to form a more saturated amine derivative.
Substitution: The benzylphenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Saturated amine derivatives.
Substitution: Nitro or halogenated benzylphenoxy derivatives.
Scientific Research Applications
5-(2-benzylphenoxy)-N-methylpentan-1-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties, such as its ability to modulate certain biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2-benzylphenoxy)-N-methylpentan-1-amine;hydrochloride involves its interaction with specific molecular targets within biological systems. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-[(2-Benzylphenoxy)methyl]-N’-{(Z)-[3-(3,4-dichlorophenoxy)phenyl]methylene}-2-furohydrazide
- 5-(2-benzylphenoxy)pentylamine
- [5-(2-benzylphenoxy)pentyl]dimethylamine
Uniqueness
5-(2-benzylphenoxy)-N-methylpentan-1-amine;hydrochloride is unique due to its specific structure, which allows it to interact with a variety of molecular targets. This makes it a valuable compound for research in multiple fields, including chemistry, biology, and medicine. Its versatility and potential for modification also make it an attractive candidate for further study and development.
Properties
CAS No. |
62232-43-3 |
|---|---|
Molecular Formula |
C19H26ClNO |
Molecular Weight |
319.9 g/mol |
IUPAC Name |
5-(2-benzylphenoxy)-N-methylpentan-1-amine;hydrochloride |
InChI |
InChI=1S/C19H25NO.ClH/c1-20-14-8-3-9-15-21-19-13-7-6-12-18(19)16-17-10-4-2-5-11-17;/h2,4-7,10-13,20H,3,8-9,14-16H2,1H3;1H |
InChI Key |
KPZCBOHTZPHIIB-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCCCOC1=CC=CC=C1CC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


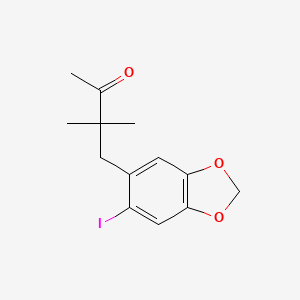
![1,3-Benzenedicarboxylic acid, 2-[(1,1-dimethylethyl)sulfonyl]-](/img/structure/B14532723.png)
![7-[4-(3-Hydroxydec-1-EN-1-YL)-1-methyl-2-oxopyrrolidin-3-YL]heptanoic acid](/img/structure/B14532729.png)
![2-Chloro-N-{3-[(2-chlorophenyl)(hydroxy)methyl]thiophen-2-yl}acetamide](/img/structure/B14532735.png)
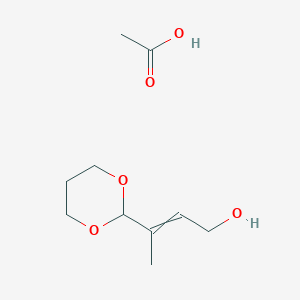
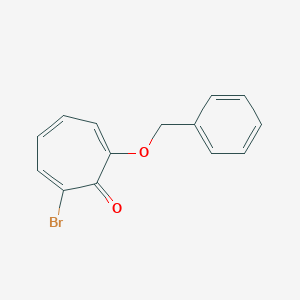
![Benzoic acid, 4-[(1H-tetrazol-5-ylamino)methyl]-](/img/structure/B14532756.png)
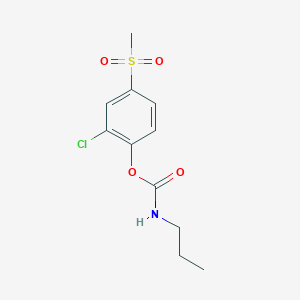
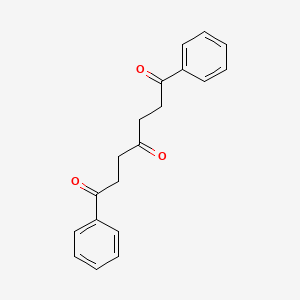

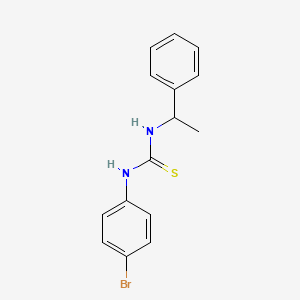
![2-[(2,4-Dinitrophenyl)selanyl]ethyl selenocyanate](/img/structure/B14532767.png)
